molecular formula C7H10N2O B15232918 1-(4-Amino-1-methyl-1H-pyrrol-2-YL)ethan-1-one

1-(4-Amino-1-methyl-1H-pyrrol-2-YL)ethan-1-one

Cat. No.: B15232918
M. Wt: 138.17 g/mol
InChI Key: FSKIZLXVKNBNQN-UHFFFAOYSA-N
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Description

1-(4-Amino-1-methyl-1H-pyrrol-2-YL)ethan-1-one is a heterocyclic organic compound with a molecular formula of C7H10N2O. It features a pyrrole ring substituted with an amino group and a methyl group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Amino-1-methyl-1H-pyrrol-2-YL)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of pyrrole with acetic anhydride in the presence of a catalyst such as zinc chloride. The reaction typically occurs at elevated temperatures, around 250-280°C, to yield the desired product .

Industrial Production Methods: In industrial settings, the compound is often produced using large-scale reactors with precise temperature and pressure control. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-1-methyl-1H-pyrrol-2-YL)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

1-(4-Amino-1-methyl-1H-pyrrol-2-YL)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Amino-1-methyl-1H-pyrrol-2-YL)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s structure allows it to fit into binding pockets of proteins, influencing their function and activity .

Comparison with Similar Compounds

Uniqueness: 1-(4-Amino-1-methyl-1H-pyrrol-2-YL)ethan-1-one is unique due to the presence of both an amino group and a methyl group on the pyrrole ring. This combination enhances its reactivity and allows for a broader range of chemical transformations and applications compared to its analogs.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

1-(4-amino-1-methylpyrrol-2-yl)ethanone

InChI

InChI=1S/C7H10N2O/c1-5(10)7-3-6(8)4-9(7)2/h3-4H,8H2,1-2H3

InChI Key

FSKIZLXVKNBNQN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CN1C)N

Origin of Product

United States

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